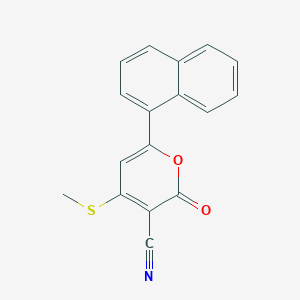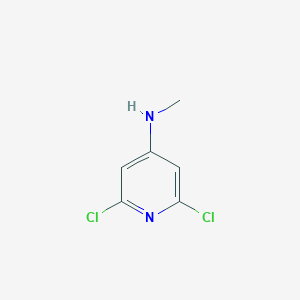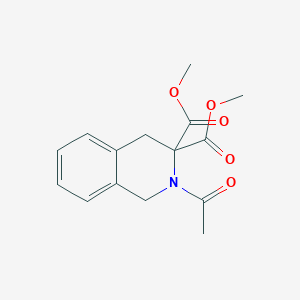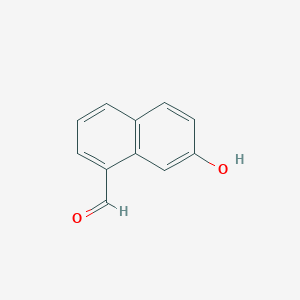
7-Hydroxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 7th position and an aldehyde group at the 1st position. This compound is known for its applications in various fields, including organic synthesis, material science, and biological research.
Mechanism of Action
Target of Action
7-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, leading to changes in cellular processes. The compound has been shown to have a broad area of biological effectiveness, including catalytic reactions, sensors, selective electrodes, and fluorescence . .
Biochemical Pathways
It is known that the compound plays a role in the development of important biomolecules .
Result of Action
It is known that the compound has a broad area of biological effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxynaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach is the Reimer-Tiemann reaction, which involves the formylation of 2-naphthol using chloroform and a strong base like sodium hydroxide. The reaction typically proceeds under aqueous conditions and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The Reimer-Tiemann reaction remains a popular choice due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 7-Hydroxynaphthalene-1-carboxylic acid.
Reduction: 7-Hydroxynaphthalen-1-ylmethanol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
7-Hydroxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl group at the 2nd position.
4-Hydroxynaphthalene-1-carbaldehyde: Hydroxyl group at the 4th position.
7-Methoxynaphthalene-1-carbaldehyde: Methoxy group instead of a hydroxyl group at the 7th position
Uniqueness: 7-Hydroxynaphthalene-1-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which imparts distinct reactivity and binding properties. This unique arrangement allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
7-hydroxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWINMBZRYZEBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572888 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-32-4 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

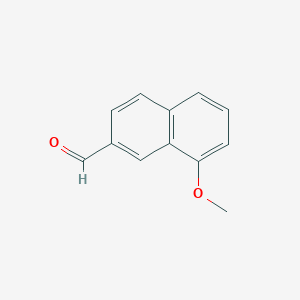
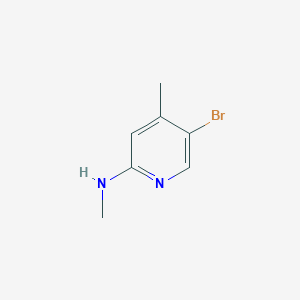

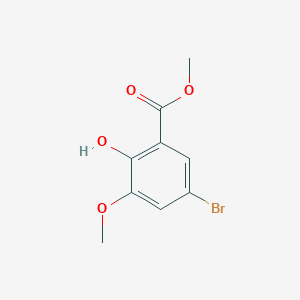
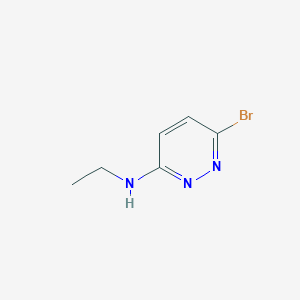
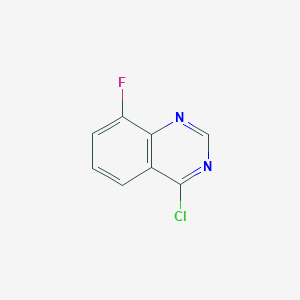
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
